molecular formula C17H14ClNO2S B2824363 3-chloro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide CAS No. 1421489-50-0

3-chloro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B2824363
CAS No.: 1421489-50-0
M. Wt: 331.81
InChI Key: ZWSDXGVUGJBKPU-UHFFFAOYSA-N
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Description

3-chloro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide is an organic compound that features a benzamide core substituted with a chlorine atom, a furan-3-ylmethyl group, and a thiophen-2-ylmethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: Starting with 3-chlorobenzoic acid, it can be converted to 3-chlorobenzoyl chloride using thionyl chloride.

    Amidation Reaction: The 3-chlorobenzoyl chloride can then react with furan-3-ylmethylamine and thiophen-2-ylmethylamine under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan and thiophene rings can undergo oxidation reactions, potentially forming epoxides or sulfoxides.

    Reduction: The compound can be reduced under hydrogenation conditions, affecting the aromatic rings or the amide group.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield epoxides or sulfoxides, while substitution could introduce various functional groups onto the benzene ring.

Scientific Research Applications

3-chloro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide could have several applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.

    Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Use in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with proteins or enzymes, altering their function. The furan and thiophene rings could facilitate binding to hydrophobic pockets, while the benzamide group might form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide: Similar structure but with the furan group at a different position.

    3-chloro-N-(furan-3-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide: Similar structure but with the thiophene group at a different position.

Uniqueness

The specific positioning of the furan and thiophene groups in 3-chloro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide might confer unique binding properties and biological activities compared to its analogs.

Properties

IUPAC Name

3-chloro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2S/c18-15-4-1-3-14(9-15)17(20)19(10-13-6-7-21-12-13)11-16-5-2-8-22-16/h1-9,12H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSDXGVUGJBKPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)N(CC2=COC=C2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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